molecular formula C5H4ClIN2 B1505259 5-Chloro-2-iodopyridin-3-amine CAS No. 1057322-74-3

5-Chloro-2-iodopyridin-3-amine

Cat. No. B1505259
CAS RN: 1057322-74-3
M. Wt: 254.45 g/mol
InChI Key: JYLCNFXOJAJGOM-UHFFFAOYSA-N
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Description

5-Chloro-2-iodopyridin-3-amine is a chemical compound with the CAS Number: 1057322-74-3 . It has a molecular weight of 254.46 . It is usually in the form of a powder .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H4ClIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 . The molecular weight is 254.46 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general are known to act as weak organic bases . They can react with acids to form salts that are soluble in water .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored at room temperature . The compound is not extremely flammable, but noxious NOx gases can be formed by its combustion .

Scientific Research Applications

Selective Amination Reactions

Selective amination of polyhalopyridines, including compounds similar to 5-Chloro-2-iodopyridin-3-amine, has been catalyzed by palladium complexes, demonstrating high yields and chemoselectivity. This process enables the efficient synthesis of amino-substituted pyridines, crucial for further chemical modifications or as intermediates in pharmaceutical synthesis (Ji, Li, & Bunnelle, 2003).

Functionalized BODIPY Derivatives

The synthesis of functionalized, water-soluble BODIPY derivatives involves the use of aryl iodide functional groups for organometallic couplings. These derivatives show potential for application in fluorescence microscopy and as fluorescent probes in aqueous environments, indicating the role of this compound in creating compounds with significant analytical and diagnostic applications (Li, Han, Nguyen, & Burgess, 2008).

Palladium-Catalyzed Aminations

Regioselective palladium-catalyzed aminations on chloro-iodopyridines have been performed with excellent yields and good selectivity, showcasing the utility of this compound in constructing complex nitrogen-containing heterocycles. Such methodologies are pivotal for the development of pharmaceuticals and agrochemicals (Maes, Loones, Jonckers, Lemiére, Dommisse, & Haemers, 2002).

Synthesis of Imidazo[4,5-b]pyridin-2-ones

The synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones through palladium-catalyzed amination of 2-chloro-3-iodopyridine followed by triphosgene treatment showcases the compound's role in creating heterocyclic cores with potential biological activity. These findings contribute to the development of novel therapeutic agents (Kuethe, Wong, & Davies, 2004).

Copper-Catalyzed Aminations

Copper-catalyzed aminations of azoles with chloroamines, including substrates analogous to this compound, allow for the rapid construction of aminoazoles at room temperature. This method highlights the compound's utility in synthesizing biologically active molecules efficiently (Kawano, Hirano, Satoh, & Miura, 2010).

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-iodopyridin-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and these enzymes often involves the formation of a covalent bond, leading to enzyme inhibition or activation depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, particularly those involving kinase enzymes. It has been shown to modulate the activity of protein kinases, leading to alterations in gene expression and cellular metabolism. For instance, this compound can inhibit the phosphorylation of specific proteins, thereby affecting downstream signaling pathways and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound interacts with enzymes such as cytochrome P450, leading to its conversion into various metabolites. These metabolic pathways can influence the overall activity and toxicity of this compound, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins play a crucial role in the localization and accumulation of the compound. The interaction of this compound with these transporters can affect its bioavailability and efficacy. Additionally, the compound’s distribution within different cellular compartments can influence its overall activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

5-chloro-2-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLCNFXOJAJGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704634
Record name 5-Chloro-2-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1057322-74-3
Record name 5-Chloro-2-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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